1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine
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Overview
Description
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring through a methylene bridge. The trifluoromethyl group imparts unique chemical properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine typically involves the condensation of aminoguanidine bicarbonate with an appropriate carboxylic acid, followed by cyclization . The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can lead to the formation of triazole amines.
Scientific Research Applications
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group attached to a benzylamine moiety, but lacks the triazole ring, resulting in different chemical properties and applications.
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine: Similar to the triazole compound, but with a pyrazole ring instead of a triazole ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, phenyl ring, and triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1291723-68-6 |
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Molecular Formula |
C10H9F3N4 |
Molecular Weight |
242.20 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)8-3-1-7(2-4-8)5-17-6-15-9(14)16-17/h1-4,6H,5H2,(H2,14,16) |
InChI Key |
IMHLRERCCAYEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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